3-(3-Bromopropyl)benzonitrile
Description
3-(3-Bromopropyl)benzonitrile is a brominated aromatic nitrile compound characterized by a benzonitrile core substituted with a 3-bromopropyl chain at the meta position. Its molecular formula is C₁₀H₁₀BrN, with a molecular weight of 224.10 g/mol. The compound’s structure combines the electron-withdrawing nitrile group with a flexible brominated alkyl chain, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling methodologies .
Properties
CAS No. |
83101-15-9 |
|---|---|
Molecular Formula |
C10H10BrN |
Molecular Weight |
224.10 g/mol |
IUPAC Name |
3-(3-bromopropyl)benzonitrile |
InChI |
InChI=1S/C10H10BrN/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7H,2,5-6H2 |
InChI Key |
SHCYJKVSXCAQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Key Observations :
- Chain Length : The bromopropyl chain in this compound offers greater flexibility compared to bromomethyl analogs, enhancing its utility in forming complex heterocycles (e.g., oxazolo-pyridines) .
- Electronic Effects: The nitrile group stabilizes adjacent electrophilic centers, while bromine facilitates nucleophilic substitutions. In contrast, 3-(3-oxopropyl)benzonitrile’s ketone group enables keto-enol tautomerism, altering reactivity in condensation reactions .
- Positional Isomerism : Para-substituted analogs (e.g., 4-(bromomethyl)benzonitrile) exhibit distinct electronic properties due to resonance effects, favoring applications in OLED materials over meta-substituted derivatives .
Functional Group Variations
- Bromine vs.
- Trifluoromethoxy Substitution : The addition of -OCF₃ in 3-(1-Bromo-2-oxopropyl)-5-(trifluoromethoxy)benzonitrile increases lipophilicity, critical for blood-brain barrier penetration in drug candidates .
Material Science
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